Ethane-1,2-diylbis(phenylphosphinic acid) is a chemical compound with the molecular formula and a CAS number of 1089-77-6. This compound is classified under phosphinic acids, which are known for their applications in various fields, including medicinal chemistry and materials science. The compound has garnered attention due to its potential therapeutic applications, particularly in the correction of protein misfolding disorders, such as cystic fibrosis .
The synthesis of ethane-1,2-diylbis(phenylphosphinic acid) involves several methods that typically include nucleophilic substitution reactions. The most common approach utilizes alkyl or benzyl dihalides reacted with phenyl phosphinic acids treated with strong bases. This method allows for the formation of the desired bis-phosphinic acid structure through a series of controlled reactions .
In recent studies, researchers have explored the synthesis of analogs of this compound to enhance its efficacy as a corrector for cystic fibrosis transmembrane conductance regulator (CFTR) mutations. These analogs were synthesized by varying the length and flexibility of the linker between the phenylphosphinic groups, employing strategies such as Michael addition reactions to achieve diverse structural modifications .
The molecular structure of ethane-1,2-diylbis(phenylphosphinic acid) features two phenyl groups connected by an ethylene bridge, with each phenyl group bearing a phosphinic acid functional group. The compound's structural data reveals:
These properties indicate that the compound is solid at room temperature and has significant thermal stability.
Ethane-1,2-diylbis(phenylphosphinic acid) participates in various chemical reactions typical of phosphinic acids. It can undergo esterification, amidation, and nucleophilic substitution reactions. The reactivity of the phosphinic acid moieties allows it to form complexes with metal ions, which can be exploited in coordination chemistry.
Moreover, its role as a corrector for CFTR mutations suggests that it may interact with specific protein structures to facilitate proper folding or function. Understanding these interactions is crucial for optimizing its therapeutic applications .
The mechanism of action for ethane-1,2-diylbis(phenylphosphinic acid) primarily involves its ability to correct misfolded proteins associated with cystic fibrosis. It binds to the nucleotide-binding domain 1 (NBD1) of CFTR, stabilizing its structure and promoting proper function. This binding is facilitated by cation–π interactions between the phenyl groups and specific amino acids in the protein structure .
Research has shown that this compound can restore function to CFTR proteins carrying specific mutations by enhancing their stability and facilitating their trafficking to the cell surface. This mechanism underscores its potential as a therapeutic agent in treating cystic fibrosis and possibly other protein misfolding diseases .
The physical and chemical properties of ethane-1,2-diylbis(phenylphosphinic acid) are critical for understanding its behavior in various environments:
These properties are essential for both practical applications in synthesis and potential therapeutic uses.
Ethane-1,2-diylbis(phenylphosphinic acid) has several scientific uses:
Ethane-1,2-diylbis(phenylphosphinic acid) (c407) targets early-stage folding defects in the F508del-CFTR protein. Molecular docking and dynamics simulations reveal that c407 binds transiently to the F508del-Nucleotide Binding Domain 1 (NBD1) as it emerges from the ribosome. It occupies the spatial position normally filled by the side chain of phenylalanine 1068 (F1068) located in the intracellular loop 4 (ICL4) of MSD2. This binding stabilizes the intrinsically unstable F508del-NBD1 by forming critical interactions:
Molecular dynamics simulations confirm stable binding (free energy: −19 ± 5 kcal/mol), reducing NBD1 flexibility during co-translational folding. This early intervention prevents misfolding and degradation, allowing progression to domain assembly [2].
Following domain assembly, c407 undergoes a binding site transition. It relocates to occupy the volume left by the deleted phenylalanine 508 (F508) in the full-length CFTR structure. Here, it acts as a structural surrogate through:
This dual-phase mechanism—acting first on isolated NBD1 and later on assembled domains—enables partial correction of F508del-CFTR trafficking. Functional assays demonstrate that c407 (10 µM) restores up to 54% of wild-type CFTR chloride current activity in cell models [2].
Table 1: Molecular Interactions of c407 with F508del-CFTR
Folding Stage | Binding Site | Key Interactions | Functional Impact |
---|---|---|---|
Co-translational | F1068 position (ICL4 site on NBD1) | Phosphinate-O⁻: R560/K564 (H-bond); Phenyl rings: Y563/W496 (π-π) | Stabilizes NBD1 conformation (ΔG = -19 ± 5 kcal/mol) |
Post-assembly | F508 vacancy (NBD1-ICL4 interface) | Phenyl ring: R1070 (cation-π); Maintained NBD1 contacts | Occupies volume of missing F508 side chain |
The ICL4–NBD1 interface is thermodynamically destabilized by the F508del mutation. c407 partially corrects this flaw by enhancing interfacial stability through two mechanisms:
Genetic validation comes from the double mutant F508del/F1068A-CFTR, where removal of F1068 creates a larger interface cavity. c407 treatment enhances correction efficacy by 8.4-fold compared to F508del-CFTR alone, confirming its role in stabilizing this critical interface [2].
c407 exhibits clinically relevant synergy with type II correctors like VX-809, which targets MSD1-MSD2 assembly:
Table 2: Synergistic Correction of F508del-CFTR by c407 and VX-809
Cell Model | c407 Alone | VX-809 Alone | c407 + VX-809 |
---|---|---|---|
HeLa (F508del-CFTR) | 54% of WT-CFTR activity | Not reported | Not reported |
Primary nasal cells (F508del/F508del) | Minimal/Inconsistent ∆Isc | Moderate ∆Isc | Significantly enhanced ∆Isc vs. monotherapy |
The optimized derivative G1, designed to extend interactions with ICL4, shows markedly improved synergy with VX-809 in primary cells. This demonstrates the therapeutic potential of phosphinic acid-based correctors when rationally optimized for interface binding [2].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: